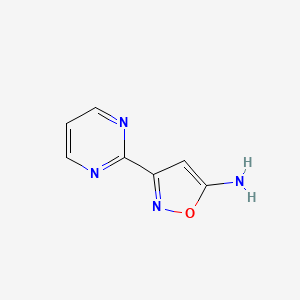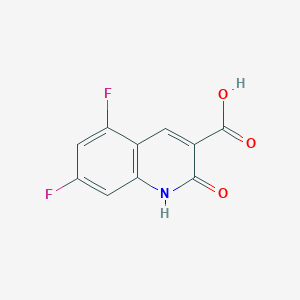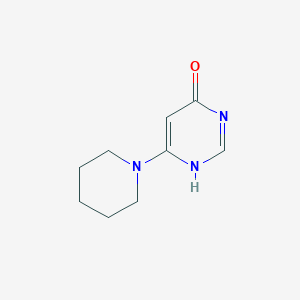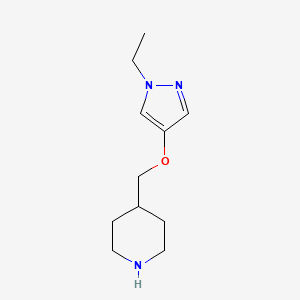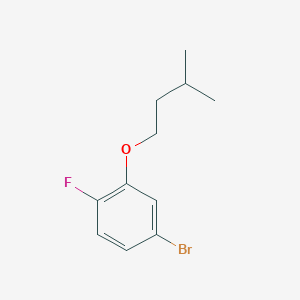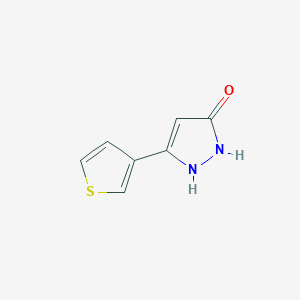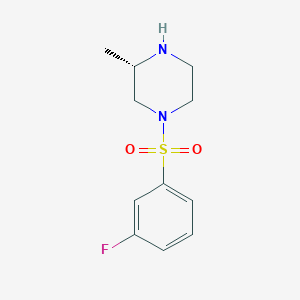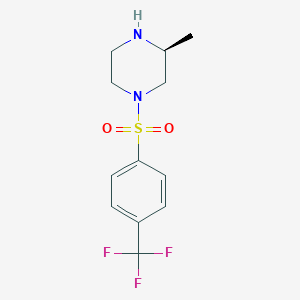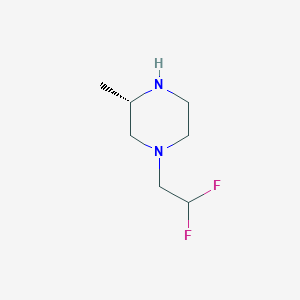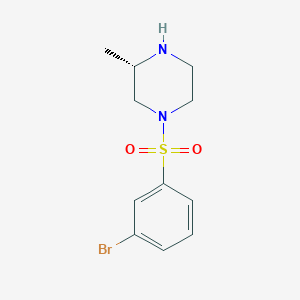
(S)-1-((3-Bromophenyl)sulfonyl)-3-methylpiperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-((3-Bromophenyl)sulfonyl)-3-methylpiperazine hydrochloride is a chemical compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a bromophenyl group attached to a sulfonyl moiety, which is further connected to a methylpiperazine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((3-Bromophenyl)sulfonyl)-3-methylpiperazine hydrochloride typically involves the following steps:
Bromination: The starting material, phenyl sulfone, undergoes bromination to introduce the bromine atom at the desired position on the phenyl ring.
Sulfonylation: The brominated phenyl sulfone is then subjected to sulfonylation to attach the sulfonyl group.
Piperazine Introduction: The sulfonylated intermediate is reacted with 3-methylpiperazine under appropriate conditions to form the final product.
Hydrochloride Formation: The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
- Use of automated reactors for precise control of temperature and reaction time.
- Implementation of purification techniques such as recrystallization and chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-((3-Bromophenyl)sulfonyl)-3-methylpiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield sulfoxides or sulfones.
- Reduction can produce dehalogenated or hydrogenated derivatives.
- Substitution reactions result in the formation of various substituted phenyl sulfonyl piperazines.
Aplicaciones Científicas De Investigación
(S)-1-((3-Bromophenyl)sulfonyl)-3-methylpiperazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-1-((3-Bromophenyl)sulfonyl)-3-methylpiperazine hydrochloride involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or modulate the activity of certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors in the central nervous system, influencing neurotransmission and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-((4-Bromophenyl)sulfonyl)-3-methylpiperazine hydrochloride: Similar structure but with the bromine atom at a different position on the phenyl ring.
(S)-1-((3-Chlorophenyl)sulfonyl)-3-methylpiperazine hydrochloride: Chlorine atom instead of bromine on the phenyl ring.
(S)-1-((3-Bromophenyl)sulfonyl)-4-methylpiperazine hydrochloride: Methyl group on the piperazine ring at a different position.
Uniqueness
(S)-1-((3-Bromophenyl)sulfonyl)-3-methylpiperazine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Propiedades
IUPAC Name |
(3S)-1-(3-bromophenyl)sulfonyl-3-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-9-8-14(6-5-13-9)17(15,16)11-4-2-3-10(12)7-11/h2-4,7,9,13H,5-6,8H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNFPTRKGWJHGD-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)S(=O)(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(3-Chloro-2-fluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7977171.png)
![tert-butyl N-[3-(prop-2-enamido)propyl]carbamate](/img/structure/B7977185.png)
![tert-butyl N-[2-(3-chloro-2-cyanoanilino)ethyl]carbamate](/img/structure/B7977191.png)
